molecular formula C16H23N7O B6448150 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2640965-52-0

3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B6448150
CAS No.: 2640965-52-0
M. Wt: 329.40 g/mol
InChI Key: XFPMROHMQWACOJ-UHFFFAOYSA-N
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Description

3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is a synthetic compound with intriguing properties that make it relevant in various fields of scientific research. Its structure, combining pyrimidine, piperazine, and pyrazinone moieties, provides a diverse range of chemical interactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps:

  • Pyrimidine Synthesis: : The pyrimidine core can be synthesized by reacting acetylacetone with urea under acidic conditions, followed by methylation at the appropriate position.

  • Piperazine Coupling: : The dimethylamino-substituted pyrimidine derivative is then reacted with a piperazine derivative under basic conditions to form the central piperazinyl pyrimidine scaffold.

  • Pyrazinone Formation: : The final step involves cyclization with a hydrazine derivative to introduce the pyrazinone moiety, under acidic or basic conditions depending on the desired regiochemistry.

Industrial Production Methods: : On an industrial scale, the production may involve:

  • Optimizing reaction conditions to ensure high yield and purity.

  • Using catalysts and optimizing solvent systems to enhance reaction rates.

  • Implementing robust purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the methylpyrimidine moiety.

  • Reduction: : Reduction reactions can modify the pyrazinone ring or the dimethylamino group.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyrimidine ring, potentially modifying its electronic properties.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

  • Substitution: : Alkylating agents or halogenated compounds under basic or acidic conditions.

Major Products

  • Oxidation products: Oxidized derivatives with increased polarity.

  • Reduction products: Reduced forms with potential changes in biological activity.

  • Substitution products: New derivatives with altered chemical and biological properties.

Scientific Research Applications

Chemistry

  • Studying structure-activity relationships due to its complex structure.

  • Serving as a precursor for novel derivatives in medicinal chemistry.

Biology

  • Investigating its interactions with various biomolecules.

  • Studying its pharmacokinetics and metabolism in biological systems.

Medicine

  • Potentially acting as a therapeutic agent due to its unique structure.

  • Exploring its effects on specific biological targets or pathways.

Industry

  • Use in developing new materials or chemical processes.

  • Serving as a reference compound in quality control or analytical studies.

Mechanism of Action

The mechanism by which 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one exerts its effects can involve:

  • Binding to specific molecular targets: : Interacting with enzymes, receptors, or nucleic acids due to its multi-functional groups.

  • Pathway involvement: : Modulating specific biochemical pathways, potentially leading to changes in cellular behavior or gene expression.

Comparison with Similar Compounds

Unique Features

  • The combination of pyrimidine, piperazine, and pyrazinone moieties is relatively unique, providing a distinct set of chemical and biological properties.

Similar Compounds

  • Pyrimidine-based drugs: : Such as trimethoprim or pyrimethamine.

  • Piperazine derivatives: : Common in antipsychotic or antihistamine drugs.

  • Pyrazinone analogs: : Found in certain antibiotics or anti-inflammatory agents.

The distinctiveness of 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one lies in the integration of these diverse functional groups, potentially offering a broader range of applications and interactions compared to its individual counterparts.

Hope this deep dive tickles your scientific curiosity!

Properties

IUPAC Name

3-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O/c1-12-11-13(19-16(18-12)20(2)3)22-7-9-23(10-8-22)14-15(24)21(4)6-5-17-14/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPMROHMQWACOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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